![molecular formula C8H15NO2 B13188945 N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
N-[3-(Hydroxymethyl)cyclopentyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is an organic compound with the molecular formula C8H15NO2 It is characterized by a cyclopentane ring substituted with a hydroxymethyl group and an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Hydroxymethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst to form the intermediate cyclopentyl acetate. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Hydroxymethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetamide group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-[3-(Carboxymethyl)cyclopentyl]acetamide.
Reduction: Formation of N-[3-(Hydroxymethyl)cyclopentyl]amine.
Substitution: Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(Hydroxymethyl)cyclopentyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[3-(Hydroxymethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetamide group can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Hydroxymethyl)cyclopentyl]amine: Similar structure but with an amine group instead of an acetamide group.
N-[3-(Carboxymethyl)cyclopentyl]acetamide: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
N-[3-(Hydroxymethyl)cyclopentyl]acetamide is unique due to the presence of both a hydroxymethyl group and an acetamide group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N-[3-(hydroxymethyl)cyclopentyl]acetamide |
InChI |
InChI=1S/C8H15NO2/c1-6(11)9-8-3-2-7(4-8)5-10/h7-8,10H,2-5H2,1H3,(H,9,11) |
InChI-Schlüssel |
UAYREVITGCLUQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCC(C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


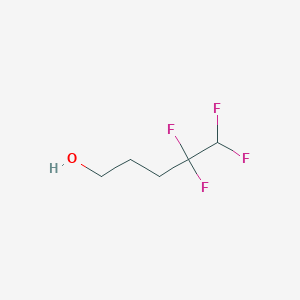

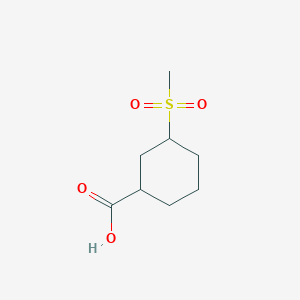
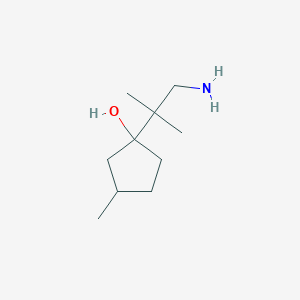
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)


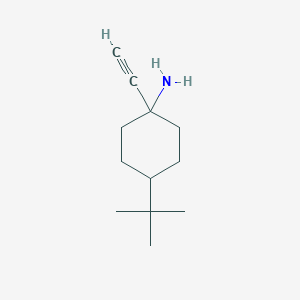
![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
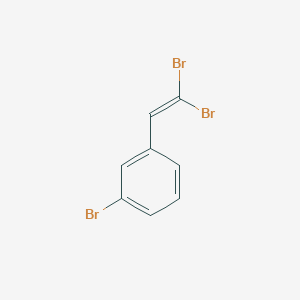
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)


